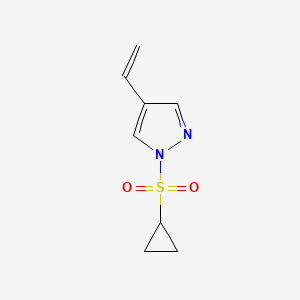
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a cyclopropylsulfonyl group attached to a pyrazole ring, with a vinyl group at the 4-position
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.
Introduction of the Cyclopropylsulfonyl Group: The pyrazole ring is then reacted with cyclopropylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the cyclopropylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylsulfinyl derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and nucleophilic substitution, to form a wide range of derivatives.
Cycloaddition: The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for vinylation, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include sulfone and sulfinyl derivatives, as well as various substituted pyrazoles.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The vinyl group allows for further functionalization, enabling the compound to interact with a wide range of biological targets. Pathways involved in its mechanism of action include inhibition of key enzymes in metabolic pathways and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(Cyclopropylsulfonyl)-3-vinyl-1H-pyrazole: Similar structure but with the vinyl group at the 3-position, leading to different reactivity and applications.
1-(Cyclopropylsulfonyl)-4-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a vinyl group, affecting its chemical properties and reactivity.
1-(Cyclopropylsulfonyl)-4-phenyl-1H-pyrazole: Similar structure but with a phenyl group, leading to different biological activity and applications.
The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl and vinyl groups, which impart distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-ethenylpyrazole |
InChI |
InChI=1S/C8H10N2O2S/c1-2-7-5-9-10(6-7)13(11,12)8-3-4-8/h2,5-6,8H,1,3-4H2 |
InChI Key |
XOLCDPWYQJXGPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(N=C1)S(=O)(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


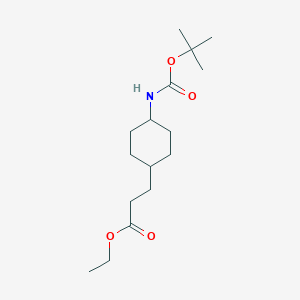
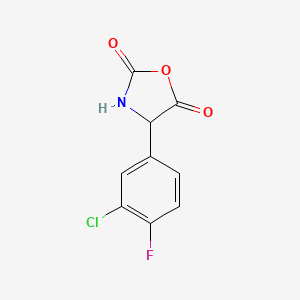
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
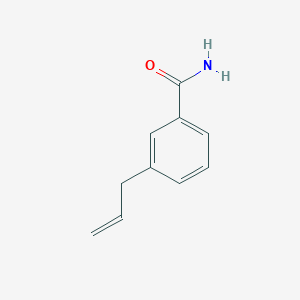
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)

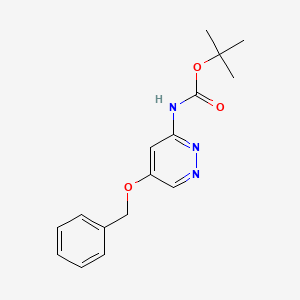
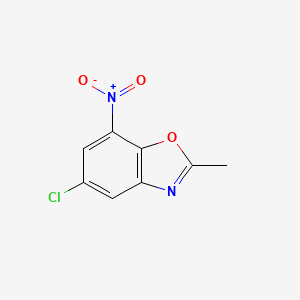

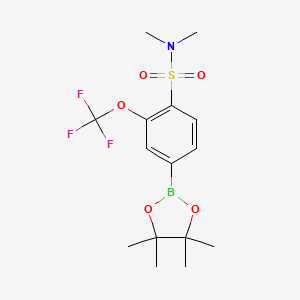
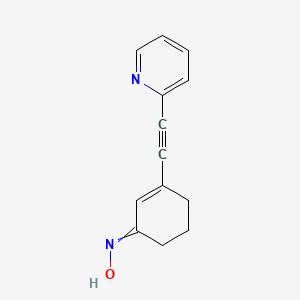
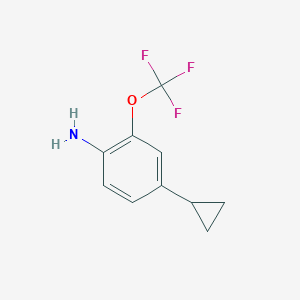
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
